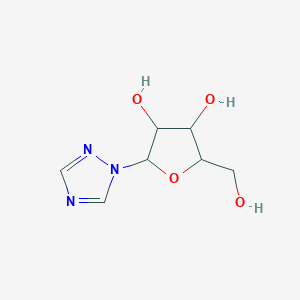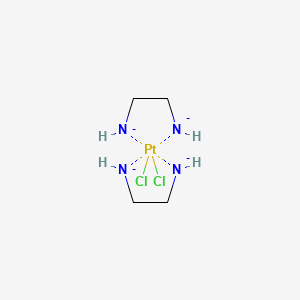
Platinum(2+), dichloride, cis-lambda-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(2+), dichloride, cis-lambda-(+)-: is a coordination compound with significant importance in various fields, particularly in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum(2+), dichloride, cis-lambda-(+)- typically involves the reaction of platinum(II) chloride with specific ligands under controlled conditions. One common method is the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution, followed by purification steps to isolate the desired cis isomer.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Platinum(2+), dichloride, cis-lambda-(+)- can undergo oxidation reactions, often leading to the formation of platinum(IV) compounds.
Reduction: This compound can be reduced to form platinum(0) species, which are often used as catalysts.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products:
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) species.
Substitution: Various platinum(II) complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a catalyst in various organic reactions.
- Studied for its unique coordination chemistry and isomerism.
Biology:
- Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine:
- Known for its use in chemotherapy, particularly in the treatment of various cancers. The cis isomer, known as cisplatin, is a widely used chemotherapeutic agent.
Industry:
- Utilized in the production of high-purity platinum for industrial applications.
- Employed in the development of new materials and catalysts.
Wirkmechanismus
Mechanism: The mechanism of action of Platinum(2+), dichloride, cis-lambda-(+)-, particularly in its role as a chemotherapeutic agent, involves the formation of cross-links with DNA. This inhibits DNA replication and transcription, leading to cell death.
Molecular Targets and Pathways:
DNA: Forms covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links.
Proteins: Can interact with various proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Platinum(2+), dichloride, trans-lambda-(+)-: The trans isomer of the compound, which has different chemical properties and biological activities.
Platinum(2+), dichloride, cis-delta-(+)-: Another isomer with distinct properties.
Uniqueness:
- The cis isomer, Platinum(2+), dichloride, cis-lambda-(+)-, is unique in its ability to form specific types of DNA cross-links, making it particularly effective as a chemotherapeutic agent. Its square planar geometry and specific ligand arrangement contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
18661-28-4 |
|---|---|
Molekularformel |
C4H12Cl2N4Pt-4 |
Molekulargewicht |
382.15 g/mol |
IUPAC-Name |
2-azanidylethylazanide;dichloroplatinum |
InChI |
InChI=1S/2C2H6N2.2ClH.Pt/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
InChI-Schlüssel |
MVUXXVKLMVGOCM-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



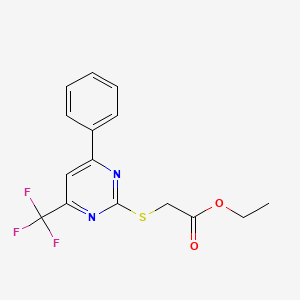

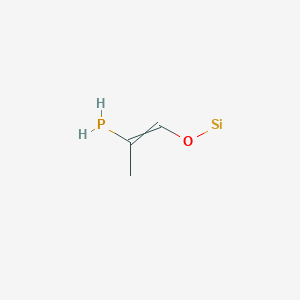
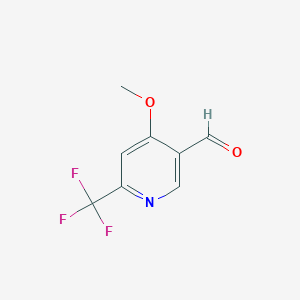
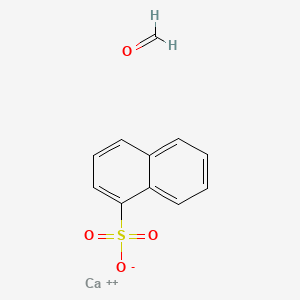
![2-[4-(2-Ethoxyphenoxy)quinazolin-1-ium-2-yl]phenolate](/img/structure/B14166037.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)

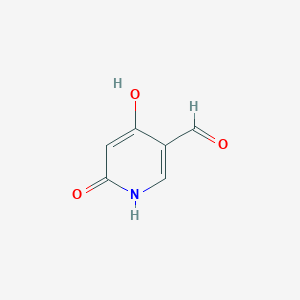
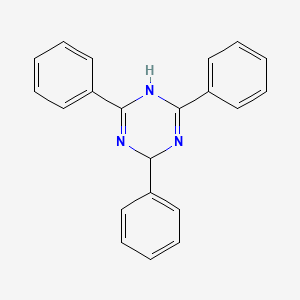
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
